Cyclobutanol, 2,2,4,4-tetramethyl-

Vue d'ensemble

Description

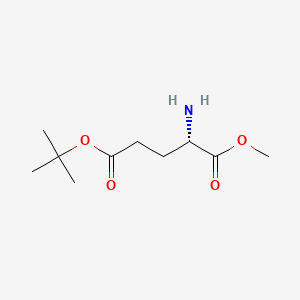

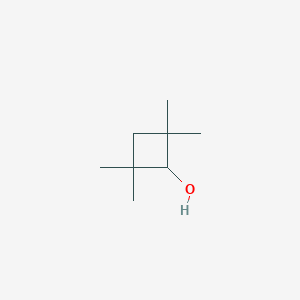

“Cyclobutanol, 2,2,4,4-tetramethyl-” is a chemical compound with the molecular formula C8H16O . It is also known as 2,2,4,4-Tetramethylcyclobutanol . This compound is used in various fields of organic chemistry and medicinal chemistry.

Synthesis Analysis

The synthesis of “Cyclobutanol, 2,2,4,4-tetramethyl-” involves pyrolysis of isobutyric anhydride followed by hydrogenation of the resulting 2,2,4,4-tetramethylcyclobutanedione . A ruthenium-on-carbon catalyzed selective synthesis of cis-2,2,4,4-tetramethylcyclobutane-1,3-diol (CBDO) from 2,2,4,4-tetramethylcyclobutanone (CBDK) under solvent-free conditions has been developed .Molecular Structure Analysis

The molecular structure of “Cyclobutanol, 2,2,4,4-tetramethyl-” is characterized by a cyclobutyl ring, which makes it more rigid than cyclohexanedimethanol (CHDM) and ethylene glycol (EG) . The molecular weight of this compound is 128.212 Da .Chemical Reactions Analysis

The reaction of 2,2,4,4-tetramethyl-1,3-cyclobutanedione with various nucleophiles has been demonstrated to be dependent on the reaction conditions, steric factors, and the nucleophilicity of the attacking species .Physical And Chemical Properties Analysis

“Cyclobutanol, 2,2,4,4-tetramethyl-” has a density of 0.9±0.1 g/cm3, a boiling point of 147.6±8.0 °C at 760 mmHg, and a flash point of 52.9±10.9 °C . It has a molar refractivity of 38.7±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 144.8±3.0 cm3 .Applications De Recherche Scientifique

- Monomer for Polyesters : 2,2,4,4-tetramethylcyclobutan-1,3-diol (TMCD) serves as a monomer in the manufacture of polyesters . Its unique structure contributes to the properties of polyester materials, such as mechanical strength, thermal stability, and chemical resistance.

- Simultaneous Co-Production : Researchers have explored processes for the simultaneous co-production of 2,2,4,4-tetramethylcyclobutane-1,3-diol and 1,4-cyclohexanedimethanol by hydrogenation. This involves hydrogenating 2,2,4,4-tetramethylcyclobutane-1,3-dione and dimethylcyclohexane-1,4-dicarboxylate under specific temperature and pressure conditions .

- Safety Assessment : The European Food Safety Authority (EFSA) evaluated the safety of 2,2,4,4-tetramethylcyclobutane-1,3-diol for use in food contact materials. While its primary application is in polymer chemistry, understanding its safety profile is crucial when it comes into contact with food packaging .

- Reference Standard : 2,2,4,4-Tetramethylcyclobutan-1-ol is used as a reference standard in pharmaceutical testing. High-quality standards are essential for accurate results in drug development and quality control .

Polymer Chemistry and Materials Science

Hydrogenation Processes

Food Contact Materials

Pharmaceutical Testing

Mécanisme D'action

Safety and Hazards

The safety data sheet for “Cyclobutanol, 2,2,4,4-tetramethyl-” recommends avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured . The European Food Safety Authority concluded that for single uses, the substance 2,2,4,4-tetramethylcyclobutane-1,3-diol is not of safety concern for the consumer if the substance is used as co-monomer in the production of polyesters at use levels up to 35 mol % of the diol component .

Orientations Futures

Tetramethylcyclobutanediol (TMCD), a difunctional monomer that can be polymerized with terephthalic acid (TPA) and other diols to yield copolyesters with superior properties to conventional TPA polyesters, is becoming popular . It has a cyclobutyl ring that makes it more rigid than cyclohexanedimethanol (CHDM) and EG, thus TMCD containing TPA copolyesters can have high heat resistance and impact strength . This suggests that “Cyclobutanol, 2,2,4,4-tetramethyl-” and its derivatives have potential for future applications in the production of high-performance plastics .

Propriétés

IUPAC Name |

2,2,4,4-tetramethylcyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7(2)5-8(3,4)6(7)9/h6,9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQXFRIDDHPSJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1O)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481239 | |

| Record name | Cyclobutanol, 2,2,4,4-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54267-72-0 | |

| Record name | Cyclobutanol, 2,2,4,4-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.